1-[(2,3-Dichlorophenyl)carbonyl]piperidine
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Overview
Description
1-[(2,3-Dichlorophenyl)carbonyl]piperidine is a chemical compound with the molecular formula C12H13Cl2NO and a molecular weight of 258.15 g/mol . It is also known by its IUPAC name, 1-(2,3-dichlorobenzoyl)piperidine . This compound is characterized by the presence of a piperidine ring bonded to a 2,3-dichlorophenyl carbonyl group, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[(2,3-Dichlorophenyl)carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,3-Dichlorophenyl)carbonyl]piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichlorophenyl)carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2,3-Dichlorophenyl)carbonyl]piperidine can be compared with other similar compounds, such as:
1-[(2,4-Dichlorophenyl)carbonyl]piperidine: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring, which may result in different chemical and biological properties.
1-[(2,3-Dichlorophenyl)carbonyl]morpholine: This compound features a morpholine ring instead of a piperidine ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGRQQZTZHREML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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